molecular formula C13H13F2NO2S B2693755 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-23-3

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B2693755
CAS RN: 1797571-23-3
M. Wt: 285.31
InChI Key: MDTADMTZPOYEPJ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic azetidines and has been studied extensively for its pharmacological properties.2.1]oct-2-ene.

Scientific Research Applications

Molecular Synthesis and Catalysis

  • Synthesis of Azabicyclooctenes

    The intramolecular Michael-type additions have been utilized for synthesizing 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the potential for creating structurally complex and functionalized bicyclic compounds. This methodology could be relevant for synthesizing derivatives of the specified compound, highlighting its importance in organic synthesis (Gregory, Bullock, & Chen, 1985).

  • Catalytic Applications

    A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the potential catalytic applications of sulfonated azabicyclooctenes in facilitating organic reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Molecular Recognition and Material Science

  • Host-Guest Chemistry

    The study on spherical shape complementarity in molecular recognition by p-sulfonatocalix[4]arene complexation of bicyclic azoalkanes underscores the importance of structural complementarity in host-guest interactions. This suggests potential applications of structurally similar compounds in designing new molecular receptors or sensors (Bakirci, Koner, & Nau, 2005).

  • Supramolecular Sensor Systems

    Fluorescence regeneration signaling principles for choline and carnitine binding using fluorescent azoalkane in combination with p-sulfonatocalix[4]arene were developed. This demonstrates the application of azabicyclooctene derivatives in creating sensitive and selective sensor systems for organic ammonium ions (Bakirci & Nau, 2006).

properties

IUPAC Name

8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTADMTZPOYEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

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